molecular formula C21H20FN5O B2822782 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1021111-88-5

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B2822782
CAS No.: 1021111-88-5
M. Wt: 377.423
InChI Key: KAGLMZHDJDZFCI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a synthetic organic compound that features a urea linkage connecting a fluorophenyl group and a pyridazinyl-substituted phenyl group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinyl intermediate: This could involve the reaction of a suitable pyridazine derivative with a pyrrolidine reagent under specific conditions.

    Coupling with the fluorophenyl group: The intermediate is then coupled with a 4-fluorophenyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents could modify the urea or pyridazinyl groups.

    Substitution: Halogen substitution reactions on the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or cellular pathways.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. The pyridazinyl and fluorophenyl groups might facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
  • 1-(4-Methylphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Uniqueness

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of compounds, making them valuable in drug design.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-16-6-8-17(9-7-16)23-21(28)24-18-5-3-4-15(14-18)19-10-11-20(26-25-19)27-12-1-2-13-27/h3-11,14H,1-2,12-13H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLMZHDJDZFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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